molecular formula C26H20O6 B14357676 Acenaphthylene-1,2-diol;benzoic acid CAS No. 92825-47-3

Acenaphthylene-1,2-diol;benzoic acid

Cat. No.: B14357676
CAS No.: 92825-47-3
M. Wt: 428.4 g/mol
InChI Key: JBBWRQZPRANUKP-UHFFFAOYSA-N
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Description

Acenaphthylene-1,2-diol;benzoic acid is a compound that combines the structural features of acenaphthylene and benzoic acid Acenaphthylene is a polycyclic aromatic hydrocarbon, while benzoic acid is a simple aromatic carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acenaphthylene-1,2-diol;benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroxylation and acylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Acenaphthylene-1,2-diol;benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO₃), potassium dichromate (K₂Cr₂O₇), sulfuric acid (H₂SO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), ethanol (C₂H₅OH)

    Substitution: Benzoyl chloride (C₆H₅COCl), aluminum chloride (AlCl₃), nitric acid (HNO₃)

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids

    Reduction: Formation of alcohols or alkanes

    Substitution: Formation of substituted aromatic compounds

Mechanism of Action

The mechanism of action of acenaphthylene-1,2-diol;benzoic acid involves its interaction with specific molecular targets and pathways. The diol group can form hydrogen bonds with enzymes or receptors, modulating their activity. The aromatic rings can participate in π-π interactions, enhancing binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1,2-diol: Similar structure but lacks the benzoic acid moiety.

    Phenanthrene-1,2-diol: Another polycyclic aromatic diol with different ring structure.

    Benzoic Acid Derivatives: Compounds like salicylic acid and p-aminobenzoic acid share the benzoic acid core but have different functional groups.

Uniqueness

Acenaphthylene-1,2-diol;benzoic acid is unique due to the combination of polycyclic aromatic and carboxylic acid functionalities, providing a versatile platform for chemical modifications and applications

Properties

CAS No.

92825-47-3

Molecular Formula

C26H20O6

Molecular Weight

428.4 g/mol

IUPAC Name

acenaphthylene-1,2-diol;benzoic acid

InChI

InChI=1S/C12H8O2.2C7H6O2/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14;2*8-7(9)6-4-2-1-3-5-6/h1-6,13-14H;2*1-5H,(H,8,9)

InChI Key

JBBWRQZPRANUKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C1=CC2=C3C(=C1)C(=C(C3=CC=C2)O)O

Origin of Product

United States

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